N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15825618
InChI: InChI=1S/C10H25N5.ClH/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15;/h13H,1-12H2;1H
SMILES:
Molecular Formula: C10H26ClN5
Molecular Weight: 251.80 g/mol

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride

CAS No.:

Cat. No.: VC15825618

Molecular Formula: C10H26ClN5

Molecular Weight: 251.80 g/mol

* For research use only. Not for human or veterinary use.

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride -

Specification

Molecular Formula C10H26ClN5
Molecular Weight 251.80 g/mol
IUPAC Name N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine;hydrochloride
Standard InChI InChI=1S/C10H25N5.ClH/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15;/h13H,1-12H2;1H
Standard InChI Key BYASJBUCMLHPTM-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCN)CCNCCN.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The hydrochloride salt of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine derives from its parent amine through protonation with hydrochloric acid. Key identifiers include:

PropertyValueSource
CAS Number (Base)31295-54-2
Molecular Formula (Base)C₁₀H₂₅N₅
Molecular Weight (Base)215.34 g/mol
Molecular Formula (HCl Salt)C₁₀H₂₅N₅·HCl*
Molecular Weight (HCl Salt)251.8 g/mol*
IUPAC Name (Base)N~1~-{2-[4-(2-aminoethyl)-1-piperazinyl]ethyl}-1,2-ethanediamine

*Calculated from base molecular weight + HCl (36.46 g/mol).

The piperazine ring adopts a chair conformation, while the ethylenediamine chains provide rotational flexibility, enabling adaptive binding to metal ions or biological targets . Spectroscopic characterization (e.g., NMR, IR) would reveal distinct peaks for NH₂ (δ 1.5–2.5 ppm in ¹H NMR) and piperazine protons (δ 2.5–3.5 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The base compound is synthesized via nucleophilic substitution reactions between piperazine derivatives and ethylenediamine precursors. Literature methods include:

  • Route A: Reaction of 1-(2-chloroethyl)piperazine with excess ethylenediamine under reflux, followed by purification via distillation .

  • Route B: Coupling of 2-(piperazin-1-yl)ethylamine with 2-aminoethyl bromide using a palladium catalyst .

Conversion to the hydrochloride salt typically involves treating the free base with concentrated HCl in ethanol, yielding a crystalline solid after recrystallization . Industrial-scale production requires inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyBase CompoundHydrochloride SaltSource
Melting PointNot reported>200°C (decomposes)
Boiling Point348.8°C (760 mmHg)N/A
Density1.011 g/cm³1.12–1.18 g/cm³
Water SolubilityModerateHigh*
pKa (Estimated)9.1 (primary amines)<7 (protonated)*

*Predicted based on structural analogs .

The hydrochloride salt’s hygroscopic nature necessitates storage in airtight containers with desiccants .

Applications in Science and Industry

Pharmaceutical Intermediates

This compound serves as a precursor to:

  • Anticancer Agents: Piperazine-ethylenediamine structures chelate platinum(II) in cisplatin analogs, enhancing tumor targeting .

  • Antidepressants: Functionalization with aromatic groups yields serotonin receptor ligands .

Coordination Chemistry

As a tetradentate ligand, it forms stable complexes with transition metals:

Metal IonComplex StructureApplication
Cu(II)[Cu(C₁₀H₂₅N₅)Cl]⁺Catalytic oxidation
Fe(III)[Fe(C₁₀H₂₅N₅)(H₂O)₂]³⁺Water purification
ParameterSpecificationSource
GHS PictogramCorrosion (GHS05)
Signal WordDanger
Hazard StatementH314 (Skin/Eye damage)
Precautionary MeasuresP280 (Gloves/Goggles)

Regulatory Status

  • UN Number: 2735 (Corrosive liquids, n.o.s.) .

  • Shipping: Packing Group III, ambient temperature .

  • HS Code: 2933.59.90 (Piperazine derivatives) .

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